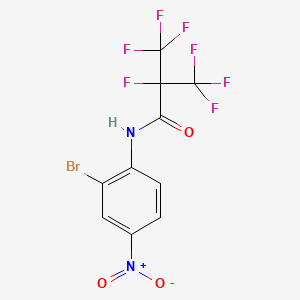
Propanamide, N-(2-bromo-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)-
Cat. No. B8359164
Key on ui cas rn:
105923-30-6
M. Wt: 413.04 g/mol
InChI Key: CPOGGUYXOJBWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04992471
Procedure details


Potassium fluoride (23 grams; 0.4 mole) which was dried by heating strongly with a bunsen burner in a porcelain crucible and subsequently powdered, was added to 200 ml of a DMF solution of 2-bromo-4-nitrophenyl isocyanate (6 grams; 0.025 mole). The mixture was placed in a pressure vessel, purged with a small stream of hexafluoropropene, and heated to 70° C. while adding hexafluoropropene from a pre-weighed supply cylinder at 10-20 psig. A pressure drop occurred as the gas reacted, and the remaining hexafluoropropene was added intermittently until the supply cylinder was empty; heating was continued at 65°-70° C. for 21/2 hours with pressure stabilized at 5 psig. The reaction vessel was then cooled and the solution poured off and extracted with hexane.. The DMF solution was poured into water and filtered. The solid products were taken up in chloroform, dried over sodium sulfate, filtered, evaporated, and chromatographed on silica gel with ethyl acetate/hexane (1:5). The front-running product was collected; H-NMR of this product indicated the desired product The material was then chromatographed on silica gel with gradient elution from 100% hexane to 100% ethyl acetate.




Identifiers


|
REACTION_CXSMILES
|
[F-:1].[K+].[Br:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[N:13]=[C:14]=[O:15].[F:16][C:17]([F:24])([F:23])[C:18]([F:22])=[C:19]([F:21])[F:20]>CN(C=O)C>[Br:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[NH:13][C:14](=[O:15])[C:18]([F:22])([C:19]([F:1])([F:21])[F:20])[C:17]([F:24])([F:23])[F:16] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating strongly with a bunsen burner in a porcelain crucible
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was placed in a pressure vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with a small stream of hexafluoropropene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
while adding hexafluoropropene from a pre-weighed supply cylinder at 10-20 psig
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was continued at 65°-70° C. for 21
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction vessel was then cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution poured off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The DMF solution was poured into water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel with ethyl acetate/hexane (1:5)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The front-running product was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then chromatographed on silica gel with gradient elution from 100% hexane to 100% ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(NC(C(C(F)(F)F)(C(F)(F)F)F)=O)C=CC(=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
